molecular formula C9H11F3N2O2S B12065245 tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate

Cat. No.: B12065245
M. Wt: 268.26 g/mol
InChI Key: ICDKFXHOJNWDKQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate is a chemical compound with the molecular formula C9H11F3N2O2S. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms.

Preparation Methods

The synthesis of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative. The reaction conditions often include the use of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the specific enzyme targeted .

Comparison with Similar Compounds

tert-Butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .

Biological Activity

Tert-butyl (2-(trifluoromethyl)thiazol-5-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group and thiazole ring contribute to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

C7H8F3N1O2S\text{C}_7\text{H}_8\text{F}_3\text{N}_1\text{O}_2\text{S}

Key Structural Features:

  • Thiazole Ring : A five-membered heterocyclic compound that enhances biological activity.
  • Trifluoromethyl Group : Known to increase lipophilicity and bioavailability.
  • Carbamate Functionality : Imparts stability and potential for interaction with enzymes.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : Interaction with specific enzymes, potentially affecting pathways related to cancer cell proliferation and apoptosis.
  • Cell Signaling Modulation : The compound may influence signaling pathways, particularly those involving cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and transcription.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, compounds with similar thiazole structures have shown promising results in inhibiting cancer cell lines. The structure-activity relationship (SAR) indicates that modifications in the thiazole ring significantly impact potency against various cancers, including:

  • Breast Cancer
  • Lung Cancer
  • Leukemia

The IC50 values for related compounds have been reported in the range of 1.50 μM to 20 μM, suggesting significant antiproliferative effects .

Comparative Analysis of Biological Activity

CompoundIC50 (μM)TargetBiological Activity
This compoundTBDCDK9Potential anticancer
Methyl 5-bromo-2-((tert-butoxycarbonyl)amino)thiazole-4-carboxylate0.004T-cell proliferationLck inhibitor
Phosphonate thiourea derivatives3 - 14Various cancersAntiproliferative

Case Studies

  • Inhibition of CDK9 : A study demonstrated that compounds similar to this compound effectively inhibited CDK9, leading to reduced levels of Mcl-1, an anti-apoptotic protein, thereby triggering apoptosis in cancer cells .
  • Antimicrobial Properties : Research has indicated that derivatives of thiazole exhibit antibacterial activity against strains like E. faecalis and P. aeruginosa, showcasing the broad-spectrum potential of compounds containing the thiazole moiety .

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2S/c1-8(2,3)16-7(15)14-5-4-13-6(17-5)9(10,11)12/h4H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDKFXHOJNWDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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